molecular formula C19H14N2O3 B428611 4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B428611
M. Wt: 318.3 g/mol
InChI Key: PZEQKGJBRUUZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic quinoline derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry due to their diverse biological activities. Related dihydrobenzoquinolinone structures have been investigated as potential modulators of cellular targets, with some analogs showing promise in areas such as neurological research . The nitrophenyl substituent in its structure is a common pharmacophore known to influence electronic properties and binding interactions in bioactive molecules. This product is provided for use in non-clinical laboratory studies. It is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

4-(3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H14N2O3/c22-18-11-17(13-5-3-6-14(10-13)21(23)24)16-9-8-12-4-1-2-7-15(12)19(16)20-18/h1-10,17H,11H2,(H,20,22)

InChI Key

PZEQKGJBRUUZSW-UHFFFAOYSA-N

SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound within the quinoline derivatives class, recognized for its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological potential, mechanisms of action, and safety profiles.

Chemical Structure and Properties

The compound features a dihydrobenzoquinoline core with a nitrophenyl substituent , which significantly influences its chemical behavior and biological activity. The presence of the nitro group enhances the compound's electrophilic properties, allowing it to engage in various biochemical interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

  • Anticancer Activity : Quinoline derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways.
  • Antimicrobial Effects : Studies suggest that this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for antibiotic development.
  • Neuroprotective Properties : The compound has demonstrated potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound's interaction with AChE suggests a competitive inhibition mechanism, which may enhance neurotransmitter levels in synaptic clefts.
  • Oxidative Stress Modulation : By generating ROS, the compound can disrupt cellular homeostasis in cancer cells, leading to cell death.
  • Binding Affinity : In silico studies indicate strong binding affinity to various biological targets, enhancing its therapeutic potential.

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary studies indicate:

  • Acute Toxicity : The lethal dose (LD50) exceeds 2000 mg/kg, suggesting a relatively safe profile for acute exposure.
  • Subacute Toxicity : Increased levels of liver enzymes (alkaline phosphatase and aspartate transaminase) were observed at higher doses, indicating potential hepatotoxicity.
  • Teratogenicity Studies : No significant teratogenic effects were reported in animal models at tested doses.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of related compounds:

StudyFindings
Toxicological Screening Evaluated acute and subacute toxicity; concluded that the compound is relatively safe with no severe adverse effects observed.
Anticancer Activity Demonstrated significant cytotoxic effects against various cancer cell lines through ROS generation.
Neuroprotective Effects Showed effective inhibition of AChE activity, suggesting potential for Alzheimer's treatment.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to the benzo[h]quinoline scaffold. The introduction of nitrophenyl groups has been shown to enhance the cytotoxic properties against various cancer cell lines.

  • Mechanism of Action : Compounds derived from benzo[h]quinoline structures often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of critical cellular pathways involved in cell proliferation and survival .
  • Case Study : A derivative similar to 4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one was evaluated for its antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. The study reported IC50 values indicating significant cytotoxicity, suggesting that structural modifications can lead to enhanced anticancer activity .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains, including those resistant to conventional antibiotics.

  • Research Findings : Studies indicate that quinoline derivatives exhibit significant antibacterial activity by targeting bacterial enzymes and disrupting cell wall synthesis . The presence of nitro groups enhances this activity, making such compounds potential candidates for developing new antimicrobial agents.

Neuroprotective Effects

Recent investigations have pointed toward the neuroprotective capabilities of benzo[h]quinoline derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's.

  • Toxicological Evaluations : Research has focused on the safety profile of these compounds, assessing their toxicity through acute and subacute exposure studies. Results suggest that certain derivatives may offer protective effects against neurotoxicity while maintaining low toxicity levels .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for further derivatization.

  • Synthetic Pathways : The compound can be synthesized through multi-step processes involving cyclization reactions and functional group modifications. These synthetic strategies are crucial for developing analogs with improved pharmacological properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

  • Key Insights : Variations in substituent groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like nitro enhances potency against specific targets .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against HCT-116 and MCF-7 ,
Antimicrobial PropertiesEffective against resistant bacterial strains
Neuroprotective EffectsPotential protective effects in neurodegenerative models ,
SynthesisMulti-step synthesis allows for diverse modifications,
Structure-Activity RelationshipSubstituent variations enhance biological activity

Comparison with Similar Compounds

Core Structure Variations

  • 4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS: 64257-36-9): Differs in the nitro group position (para vs. meta on the phenyl ring). This positional isomer exhibits a higher predicted density (1.332 g/cm³) and melting point (220–221°C) compared to meta-substituted derivatives .
  • 4-(2-Thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Replaces the nitrophenyl group with a thiophene ring, altering electronic properties.
  • 4-(4-Chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS: 5473-83-6): A chloro-substituted analogue with lower polarity and distinct intermolecular interactions. Its experimental properties (e.g., boiling point, solubility) remain unreported but can be inferred to differ due to electronegativity variations .

Functional Group Modifications

  • 3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one: Incorporates a hydroxyl group at the 3-position, enhancing hydrogen-bonding capacity. This derivative showed moderate yields (32–41%) in synthesis and demonstrated bioactivity as a CYP1B1 inhibitor .
  • Such modifications are critical for tuning pharmacokinetic properties .

Palladium-Catalyzed Annulation

  • 3,4-Disubstituted Quinolin-2(1H)-ones: Pd-catalyzed carbonylative annulation of 2-iodoanilines with alkynes yields 3- and 4-substituted derivatives. For example, 3,4-disubstituted quinolinones are synthesized in moderate yields (30–50%) using internal alkynes, with regioselectivity influenced by substituent size .
  • Reported yields for similar arylations range from 40% to 80% .

Mechanochemical and Solvent-Free Routes

  • 3,4-Dihydrobenzo[h]quinolin-2(1H)-ones: highlights solvent-free mechanochemical synthesis of dihydroquinolinones, achieving 62% yield for 3,4-dihydrobenzo[g]quinolin-2(1H)-one. This method avoids toxic solvents, aligning with green chemistry principles .

Physicochemical Properties

Compound Melting Point (°C) Density (g/cm³) pKa (Predicted) Key Functional Groups
4-(3-Nitrophenyl) derivative* N/A ~1.3 ~14.4 Nitro, ketone
4-(4-Nitrophenyl) analogue 220–221 1.332 14.39 Nitro, ketone
4-(2-Thienyl) analogue N/A N/A N/A Thiophene, ketone
3-Hydroxy-2-phenyl derivative 289–290 N/A ~10.01 Hydroxyl, ketone, phenyl

*Inferred from structural similarities.

Antimicrobial and Enzyme Inhibition

  • 4-Hydroxyquinolin-2(1H)-ones: Derivatives with hydroxyl groups (e.g., 4-hydroxy-1-methyl-quinolin-2(1H)-one) exhibit antimicrobial activity, with IR spectra confirming hydrogen-bonded C=O and NH groups .
  • CYP1B1 Inhibition: 3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one derivatives demonstrate selective inhibition of CYP1B1, a target in cancer therapy. The meta-nitrophenyl analogue may show enhanced activity due to nitro group redox properties .

Preparation Methods

Substrate Selection and Modifications

Key precursors include 2-amino-3-nitrobenzaldehyde and 1-tetralone derivatives. The nitro group at the 3-position on the phenyl ring introduces steric and electronic challenges, necessitating precise control over reaction conditions. Polyphosphoric acid (PPA) has emerged as an effective catalyst in solvent-free Friedländer reactions, enabling cyclization at 90°C with 82% yields for analogous quinolines.

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization. Density functional theory (DFT) studies on similar systems reveal that electron-withdrawing groups like nitro stabilize the transition state by lowering the energy barrier for cyclization. This aligns with experimental observations of enhanced regioselectivity when using PPA, which protonates the carbonyl group, facilitating nucleophilic attack by the amine.

Multicomponent Domino Reactions

Recent advances in one-pot syntheses have streamlined the production of complex quinolines. A notable method involves:

Three-Component Reaction Protocol

Combining 4-hydroxybenzo[h]quinolin-2(1H)-one , 3-nitrobenzaldehyde , and thiazolo[3,2-a]pyrimidine in ethanol with L-proline as a catalyst under reflux yields hybrid structures. While this approach primarily targets thiazolo-pyrimidine-quinolones, substituting the aldehyde component with 3-nitrobenzaldehyde provides a viable route to the target compound.

Optimization Parameters

  • Catalyst Loading : 10 mol% L-proline maximizes yield (72–85%) while minimizing side reactions.

  • Solvent Choice : Ethanol enhances solubility of nitroaromatic aldehydes compared to nonpolar solvents.

  • Reaction Time : 6–8 hours under reflux ensures complete conversion, as monitored by TLC.

Post-Synthetic Functionalization

Nitro Group Introduction via Electrophilic Aromatic Substitution

Direct nitration of 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one using nitric acid-sulfuric acid mixtures at 0–5°C introduces the nitro group selectively at the 3-position. This method, however, suffers from moderate yields (45–55%) due to competing oxidation of the dihydroquinoline ring.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 4-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one and 3-nitrophenylboronic acid offers a high-yield alternative (78–82%). Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane at 100°C ensures efficient aryl transfer.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and functional group tolerance:

MethodYield (%)Temperature (°C)CatalystAdvantagesLimitations
Friedländer Synthesis8290PPASolvent-free, high atom economyLimited substrate availability
Multicomponent Reaction7580L-prolineOne-pot synthesis, green conditionsRequires purification by recrystallization
Suzuki Coupling80100Pd(PPh₃)₄High regioselectivity, mild conditionsCostly catalysts, inert atmosphere

Q & A

Q. What are the common synthetic routes for 4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, intermediates like chloropropyl derivatives (e.g., compound 36 ) are prepared using NaH in DMF and chloroiodopropane. Subsequent displacement with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile with KI catalysis yields advanced intermediates, which are reduced and coupled with thiophene thioimidate reagents to form the final product . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. How is the structure of the compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1H NMR and mass spectrometry (MS) . For instance, 1H NMR analysis of analogs (e.g., compound 18 ) shows characteristic signals such as aromatic protons (δ 8.13–7.11 ppm) and aliphatic protons (δ 4.15–1.60 ppm), while MS data (e.g., EI-MS: m/z 303 [M⁺]) confirm molecular weight . Purity is validated via HPLC (e.g., 99.6% purity for compound 50 ) .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer : Preliminary evaluation includes in vitro assays for antimicrobial or enzyme inhibition activity. For related quinolinones, biological testing involves:
  • Microbial growth inhibition assays (e.g., against E. coli or S. aureus).
  • Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) using spectrophotometric methods .
    Dose-response curves (IC₅₀ values) and cytotoxicity profiling (e.g., MTT assays) are standard.

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify the quinolinone core?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura reactions enable regioselective introduction of aryl groups. For example, 3-bromo-4-tosyloxyquinolin-2(1H)-one reacts with arylboronic acids under Pd catalysis to yield 3,4-disubstituted derivatives. Key parameters include ligand choice (e.g., PPh₃), base (Na₂CO₃), and solvent (toluene/ethanol), achieving >80% yields in some cases . This method expands structural diversity for SAR studies.

Q. What strategies enhance biological activity through fluorine atom incorporation?

  • Methodological Answer : Fluorine introduction improves metabolic stability and binding affinity. Electrophilic substitution using 3,4-difluoronitrobenzene with 4-hydroxyquinolin-2(1H)-one under mild conditions (DMF, K₂CO₃, room temperature) yields fluorinated intermediates (e.g., compound 17 ). Subsequent reduction (Fe/HCl) and coupling generate analogs with enhanced activity . ¹⁹F NMR and X-ray crystallography validate regiochemistry.

Q. How are computational tools applied to optimize synthetic routes?

  • Methodological Answer : AI-powered synthesis planning (e.g., using PISTACHIO or Reaxys databases) predicts feasible one-step routes by retrosynthetic analysis. For example, precursor scoring algorithms prioritize intermediates based on commercial availability and reaction feasibility. Machine learning models trained on reaction databases (e.g., BKMS_METABOLIC) improve route accuracy .

Q. What analytical techniques resolve contradictions in spectral data for diastereomers?

  • Methodological Answer : Diastereomers are distinguished via 2D NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC . For example, (±)-enantiomers of compound 18 are separated using a Chiralpak® column (hexane/isopropanol eluent). High-resolution mass spectrometry (HRMS) and X-ray diffraction provide additional confirmation .

Methodological Considerations for Data Interpretation

  • Contradictory Yield Reports : Variations in reaction yields (e.g., 15% for compound 51 vs. 98% for 49 ) may arise from differences in substituent electronic effects or steric hindrance. Kinetic studies (e.g., monitoring via LC-MS) identify rate-limiting steps .
  • Biological Activity Discrepancies : Conflicting IC₅₀ values across studies may reflect assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.